N-methylpiperidine-4-carboxamide hydrochloride N-methylpiperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1903-75-9
VCID: VC21218085
InChI: InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
SMILES: CNC(=O)C1CCNCC1.Cl
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

N-methylpiperidine-4-carboxamide hydrochloride

CAS No.: 1903-75-9

Cat. No.: VC21218085

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

N-methylpiperidine-4-carboxamide hydrochloride - 1903-75-9

Specification

CAS No. 1903-75-9
Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name N-methylpiperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Standard InChI Key FROPXJWLCJOZJK-UHFFFAOYSA-N
SMILES CNC(=O)C1CCNCC1.Cl
Canonical SMILES CNC(=O)C1CCNCC1.Cl

Introduction

Chemical Structure and Properties

N-methylpiperidine-4-carboxamide hydrochloride is characterized by a six-membered piperidine ring containing nitrogen, with a carboxamide group at the 4-position and a methyl group attached to the ring nitrogen. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics.

Physical and Chemical Properties

The compound has well-defined physical and chemical properties that determine its behavior in various chemical environments and reactions. Key properties are summarized in the following table:

PropertyValue
CAS Number1903-75-9
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight178.660 g/mol
Melting Point200.2-203.0 °C
Exact Mass178.087296
PSA41.13000
Physical StateSolid

The relatively high melting point (200.2-203.0 °C) indicates strong intermolecular forces, likely due to the presence of the ionic hydrochloride salt and hydrogen bonding capabilities of the amide group .

Structural Identifiers

The compound can be identified and characterized using various nomenclature systems and structural identifiers:

IdentifierValue
IUPAC NameN-methylpiperidine-4-carboxamide;hydrochloride
InChIInChI=1S/C7H14N2O.ClH/c1-8-7(10)6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
InChI KeyFROPXJWLCJOZJK-UHFFFAOYSA-N
Canonical SMILESCNC(=O)C1CCNCC1.Cl

These identifiers provide standardized ways to represent the compound in chemical databases and literature, enabling precise identification across different research contexts.

Synthesis Methods

The synthesis of N-methylpiperidine-4-carboxamide hydrochloride can be achieved through several methods, each with specific reaction conditions and yields.

Laboratory Synthesis

One common synthetic route involves a multi-step process:

  • Reaction of N-methylpiperidine with phosgene to form N-methylpiperidine-4-carbonyl chloride

  • Subsequent reaction with ammonia to yield N-methylpiperidine-4-carboxamide

  • Treatment with hydrochloric acid to form the hydrochloride salt

This synthetic pathway typically requires careful control of reaction parameters such as temperature, pressure, and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the synthesis is often conducted using automated reactors with precise control over reaction conditions. The process typically includes:

  • Controlled addition of reagents at specific temperatures

  • Reaction monitoring through techniques such as TLC or HPLC

  • Purification through crystallization or other separation techniques

  • Quality control testing to ensure purity and consistency

Various solvents can be employed in the process, including ethyl acetate, dichloromethane, or toluene, with reactions typically conducted at temperatures ranging from 45°C to 60°C for optimal results .

Chemical Reactions

Types of Reactions

N-methylpiperidine-4-carboxamide hydrochloride can participate in various chemical reactions due to its functional groups. Key reaction types include:

Reaction TypeDescriptionReagentsProducts
OxidationConversion of functional groups to higher oxidation statesPotassium permanganate, Chromium trioxideN-methylpiperidine-4-carboxylic acid
ReductionConversion to compounds with lower oxidation statesLithium aluminum hydride, Sodium borohydrideN-methylpiperidine derivatives
SubstitutionReplacement of amide group with other functionalitiesNucleophiles (amines, alcohols) under basic conditionsVarious substituted derivatives
CouplingFormation of new carbon-carbon or carbon-heteroatom bondsEDC.HCl/DMAP systemComplex molecular structures

These reactions form the basis for using the compound as an intermediate in the synthesis of more complex molecules with potentially valuable biological activities .

Reaction Conditions

Optimal reaction conditions vary depending on the specific transformation:

  • For base-mediated reactions, suitable bases include:

    • Amine bases (e.g., N,N-diisopropyl-N-ethylamine)

    • Inorganic bases (e.g., NaH, KH, NaOH, KOH, K₂CO₃, or NaOtBu)

  • Temperature ranges typically fall between:

    • 0°C to 30°C for substitution reactions

    • 45°C to 65°C for coupling reactions

  • Common solvents include:

    • Polar aprotic solvents (acetonitrile, DMF, DMSO)

    • Chlorinated solvents (dichloromethane, dichloroethane)

    • Protic solvents (methanol, ethanol) for specific reactions

Applications in Scientific Research

Chemical Synthesis Applications

N-methylpiperidine-4-carboxamide hydrochloride serves as a valuable intermediate in organic synthesis, particularly for:

  • Building more complex molecular structures with specific functional groups

  • Developing compounds with targeted biological activities

  • Creating libraries of derivatives for structure-activity relationship studies

  • Serving as a scaffold for medicinal chemistry explorations

Biological Activity

Molecular Mechanisms

The biological activity of N-methylpiperidine-4-carboxamide hydrochloride and its derivatives potentially involves several molecular mechanisms:

MechanismDescriptionPotential Applications
Neurotransmitter ModulationInteraction with neuronal receptors and signaling pathwaysNeurological disorders, pain management
Enzyme InhibitionBlocking specific enzymatic processes in biological systemsAntimicrobial activity, metabolic disorders
Receptor BindingDirect interaction with specific cellular receptorsTargeted therapeutic approaches

These mechanisms highlight the compound's potential utility as a starting point for developing biologically active molecules with specific pharmacological profiles.

Structure-Activity Relationships

The biological activity of N-methylpiperidine-4-carboxamide hydrochloride is closely related to its structural features:

Understanding these structure-activity relationships is crucial for developing derivatives with enhanced biological activities or targeted effects on specific systems .

Comparative Analysis with Similar Compounds

Structural Analogs

N-methylpiperidine-4-carboxamide hydrochloride belongs to a family of related compounds with varying structural features:

CompoundStructural RelationshipKey DifferencesPotential Impact on Properties
N-methylpiperidine-4-carboxylic acidOxidized formCarboxylic acid instead of carboxamideIncreased acidity, different hydrogen bonding pattern
N-methylpiperidineReduced formAbsence of carboxamide groupLower molecular weight, different solubility profile
Piperidine-4-carboxamideUnmethylated analogAbsence of N-methyl groupDifferent basicity of nitrogen, altered lipophilicity

These structural relationships provide insights into how specific modifications might alter the chemical behavior and biological activities of the compound.

Advantages of the Hydrochloride Salt Form

The hydrochloride salt form of N-methylpiperidine-4-carboxamide offers several advantages:

  • Enhanced water solubility compared to the free base form, facilitating its use in aqueous environments

  • Improved stability during storage and handling

  • Generally better defined crystalline properties, aiding in purification and characterization

  • Potentially improved bioavailability for pharmaceutical applications

These advantages make the hydrochloride salt form particularly valuable for both synthetic applications and potential biological studies .

Recent Research Developments

Recent investigations into piperidine-4-carboxamide derivatives have yielded promising results in various research areas:

  • Antimicrobial studies have demonstrated that certain piperidine-4-carboxamide derivatives exhibit significant activity against both gram-positive and gram-negative bacteria

  • Structure-activity relationship studies have identified key structural features required for specific biological activities

  • Synthetic methodology improvements have enabled more efficient preparation of these compounds and their derivatives

  • Behavioral studies have explored the potential effects of these compounds on central nervous system functions

These research developments highlight the ongoing interest in this class of compounds and suggest potential directions for future investigations into N-methylpiperidine-4-carboxamide hydrochloride and its derivatives.

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